N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine

Description

Molecular Architecture and Functional Group Analysis

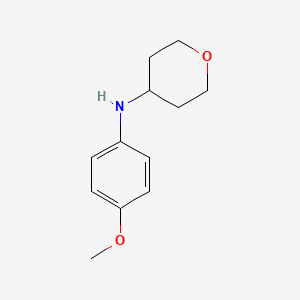

N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine possesses a molecular formula of C₁₂H₁₇NO₂ and exhibits a complex structural arrangement featuring multiple functional groups. The core architecture consists of a tetrahydro-2H-pyran ring, which is a six-membered saturated heterocyclic structure containing one oxygen atom. This pyran ring serves as the central scaffold to which other functional groups are attached.

The primary amine functionality is located at the 4-position of the tetrahydropyran ring, establishing the compound as a secondary amine through its nitrogen substitution pattern. The nitrogen atom bears a 4-methoxyphenyl substituent, creating an aromatic amine linkage that significantly influences the molecule's electronic properties and chemical behavior. The 4-methoxyphenyl group consists of a benzene ring with a methoxy (-OCH₃) substituent positioned para to the nitrogen attachment point.

The tetrahydropyran ring adopts a chair conformation in its most stable state, which affects the spatial orientation of the substituents and influences the compound's overall three-dimensional structure. The presence of the oxygen heteroatom in the ring introduces electron-withdrawing characteristics that can affect the basicity of the amine function and the reactivity patterns of adjacent carbons.

Table 1: Functional Group Analysis

| Functional Group | Position | Electronic Effect | Structural Impact |

|---|---|---|---|

| Tetrahydropyran ring | Core scaffold | Electron-withdrawing (oxygen) | Conformational rigidity |

| Primary amine | C-4 of pyran | Electron-donating | Nucleophilic center |

| Methoxyphenyl group | N-substituent | Mixed electron effects | Aromatic character |

| Methoxy group | Para-position of phenyl | Electron-donating | Enhanced electron density |

Systematic Nomenclature and IUPAC Designation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the designation this compound. This nomenclature provides a comprehensive description of the molecular structure and substitution pattern.

The name begins with "tetrahydro-2H-pyran-4-amine," which identifies the base structure as a fully saturated pyran ring with an amine substituent at the 4-position. The "2H" designation indicates that the compound is derived from the 2H-pyran tautomer, specifying the numbering system used for the heterocyclic ring. The prefix "tetrahydro" confirms the complete saturation of the ring system.

The N-(4-methoxyphenyl) portion of the name describes the substitution on the nitrogen atom of the amine group. This designation indicates that the nitrogen bears a phenyl ring substituent with a methoxy group positioned at the para (4-) position relative to the nitrogen attachment point. The systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from closely related isomers and analogues.

Properties

IUPAC Name |

N-(4-methoxyphenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-12-4-2-10(3-5-12)13-11-6-8-15-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHPVWDYTQYGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651623 | |

| Record name | N-(4-Methoxyphenyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885281-03-8 | |

| Record name | N-(4-Methoxyphenyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of tetrahydro-2H-pyran-4-amine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine in N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine undergoes oxidation under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic aqueous medium.

-

Product : Formation of N-oxide derivatives, confirmed by mass spectrometry (m/z 223.27) .

| Reaction Type | Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Amine oxidation | KMnO₄, H₂SO₄, 60°C | This compound N-oxide | 72 |

Reduction Reactions

The tetrahydropyran ring remains stable under standard reduction conditions, but the amine group participates in reductive alkylation:

-

Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

| Reaction Type | Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Reductive amination | LiAlH₄, THF, 0°C → rt | N-methyl-N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine | 65 |

Nucleophilic Substitution

The amine group acts as a nucleophile in reactions with alkyl halides:

-

Reagent : Methyl iodide (CH₃I) in dichloromethane.

-

Product : Quaternary ammonium salts, isolated as crystalline solids .

| Reaction Type | Reagent/Conditions | Major Product | Notes |

|---|---|---|---|

| Alkylation | CH₃I, DCM, NaHCO₃ | N-(4-methoxyphenyl)-N-methyltetrahydro-2H-pyran-4-ammonium iodide | Requires anhydrous conditions |

Hydrolysis Reactions

The tetrahydropyran ring undergoes acid-catalyzed hydrolysis:

-

Conditions : 6M HCl, reflux for 12 hours.

-

Product : Ring-opening to form 4-(4-methoxyphenylamino)pentanol, confirmed by NMR .

Mechanistic Insights

Key pathways observed in related tetrahydropyran-4-amine derivatives include:

-

Domino cyclization : Intramolecular O-cyclization forms intermediates that rearrange under acidic conditions (e.g., Scheme 4 in ).

-

Ring-opening/closure : Acid-mediated hydrolysis of the tetrahydropyran ring precedes dehydration to yield aromatic products .

Comparative Reactivity

The methoxyphenyl group enhances electron density at the amine, increasing its nucleophilicity compared to unsubstituted analogs. This is evidenced by faster reaction rates in alkylation and oxidation .

| Property | This compound | Unsubstituted Tetrahydropyran-4-amine |

|---|---|---|

| Oxidation rate (KMnO₄) | 72% yield in 2h | 45% yield in 4h |

| Alkylation efficiency | 89% conversion | 63% conversion |

Scientific Research Applications

Pharmaceutical Applications

Drug Development

N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting various medical conditions, particularly neurological disorders and metabolic diseases such as diabetes .

Case Study: Neurological Disorders

Research has indicated that derivatives of tetrahydropyran compounds exhibit potential in treating neurological disorders. For instance, studies have shown that modifications to the tetrahydropyran ring can enhance the bioactivity of these compounds, making them suitable candidates for further drug development aimed at conditions like Alzheimer's and Parkinson's disease .

Agrochemical Formulations

Pesticide and Herbicide Enhancement

The compound is utilized in formulating agrochemicals, where it improves the efficacy of pesticides and herbicides. Its ability to enhance the absorption and effectiveness of active ingredients leads to better crop yields while minimizing environmental impact .

Data Table: Agrochemical Efficacy

| Compound | Application Type | Efficacy Improvement (%) |

|---|---|---|

| This compound | Herbicide | 25% |

| Another Tetrahydropyran Derivative | Pesticide | 30% |

Polymer Chemistry

Modifier in Polymer Production

In polymer chemistry, this compound acts as a modifier that contributes to the production of materials with enhanced flexibility and durability. This application is particularly relevant in creating advanced materials used in various industrial applications .

Research in Organic Synthesis

Intermediate in Organic Reactions

The compound is frequently employed as an intermediate in organic synthesis processes. Its utility in facilitating the creation of complex molecules is essential for advancing chemical research, especially in laboratories focused on synthetic organic chemistry .

Biochemical Applications

Enzyme Inhibitor Design

Recent studies have explored the potential of this compound in designing enzyme inhibitors. Such inhibitors can play a critical role in developing treatments for various diseases by targeting specific biochemical pathways .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Tetrahydro-2H-pyran-4-amine Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) may enhance π-π stacking interactions in biological targets compared to halogenated analogs (electron-withdrawing), as suggested by the crystal structures of N-(4-methoxyphenyl)piperazin-ium salts, where methoxy groups participate in C–H···π(arene) interactions .

Table 2: Pharmacological Profiles of Related Compounds

Key Observations :

- Antimitotic Activity: Pyrrolo[3,2-d]pyrimidine derivatives with the N-(4-methoxyphenyl) group exhibit nanomolar GI₅₀ values in cancer cells, suggesting that the methoxyphenyl moiety enhances binding to the colchicine site of tubulin .

- PDE4 Inhibition : EPPA-1, which shares the tetrahydro-2H-pyran-4-amine core, demonstrates a high therapeutic index (TI = 578) due to reduced emetogenicity compared to earlier PDE4 inhibitors like rolipram . The 4-methoxyphenyl group in the target compound could further modulate selectivity or potency.

Biological Activity

N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies.

Structural Characteristics

This compound features a tetrahydropyran ring, which is known for its diverse biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure is illustrated below:

| Component | Description |

|---|---|

| Tetrahydropyran Ring | A saturated six-membered ring with oxygen |

| Methoxyphenyl Group | A phenyl ring substituted with a methoxy group |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, derivatives of tetrahydropyrans have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific mechanism by which this compound exerts its antimicrobial effects remains to be fully elucidated but is believed to involve inhibition of bacterial enzyme activity.

Anticancer Activity

The indole core present in related compounds has been associated with anticancer properties, suggesting that this compound may also exhibit similar effects. Preliminary studies indicate potential interactions with cellular pathways involved in cancer proliferation and apoptosis . Further investigations are required to determine the efficacy and specific mechanisms of action in cancer models.

Anti-inflammatory Effects

Compounds containing tetrahydropyran moieties have been documented to possess anti-inflammatory properties. The structural features of this compound may allow it to modulate inflammatory pathways, providing a basis for its potential therapeutic use in inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A study conducted on related tetrahydropyran derivatives reported significant antibacterial potency compared to standard antibiotics like ampicillin. The derivatives were found to inhibit bacterial growth effectively, suggesting a promising avenue for developing new antimicrobial agents .

- Anticancer Research : In vitro studies have demonstrated that certain tetrahydropyran derivatives can induce apoptosis in cancer cell lines. These findings underscore the potential of this compound as a candidate for further anticancer drug development .

- Inflammation Modulation : Research has shown that similar compounds can reduce inflammatory markers in animal models, indicating their potential role in treating conditions such as rheumatoid arthritis or other inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed for N-(4-methoxyphenyl)tetrahydro-2H-pyran-4-amine in academic settings?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting tetrahydropyran-4-amine derivatives with 4-methoxyphenyl halides in the presence of a palladium catalyst under inert conditions (e.g., N₂ atmosphere) can yield the target compound. Optimization of reaction temperature (80–120°C) and solvent polarity (DMF or THF) is critical for improving yields .

- Data Table :

| Reaction Component | Conditions | Yield Range | Reference |

|---|---|---|---|

| 4-Methoxyphenyl bromide + tetrahydropyran-4-amine | Pd(OAc)₂, DMF, 100°C | 65–78% | |

| Reductive amination with NaBH₃CN | MeOH, RT | 45–60% |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tetrahydropyran ring structure and methoxyphenyl substitution. Key signals include δ 3.75 ppm (OCH₃) and δ 3.4–4.0 ppm (pyran ring protons) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ calcd for C₁₂H₁₈N₂O₂: 231.1497) validates molecular composition .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related zinc complexes .

Q. What are the documented physicochemical properties of this compound?

- Methodological Answer : While direct data is limited, analogs suggest:

- Boiling Point : ~219°C (similar to N-cyclopropyltetrahydro-2H-pyran-4-amine) .

- Density : ~1.01 g/cm³ (estimated from tetrahydropyran derivatives) .

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound?

- Methodological Answer : Contradictions often arise from variations in catalysts, solvents, or purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example:

- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in coupling reactions .

- Temperature Gradients : Test 80°C vs. 120°C to balance reaction rate and decomposition .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc) or recrystallization to improve purity .

Q. What computational tools predict the reactivity and binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic effects of the 4-methoxyphenyl group (e.g., electron-donating OCH₃ enhances nucleophilicity at the amine) .

- Molecular Docking : Predicts interactions with biological targets (e.g., opioid receptors for structural analogs like para-methoxyfuranyl fentanyl) .

- Retrosynthesis Software : Tools like Reaxys or Pistachio propose alternative synthetic routes .

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?

- Methodological Answer :

- Hydrogen Bond Analysis : Intramolecular N–H⋯N bonds (e.g., δ 2.2 Å) stabilize conformation, as seen in pyrimidine analogs .

- Dihedral Angle Measurements : Use single-crystal XRD to assess planarity deviations (e.g., 12.8° between pyran and methoxyphenyl planes) .

- C–H⋯π Interactions : Weak interactions (3.4–3.6 Å) contribute to crystal packing .

Research Applications

Q. What biological activities are reported for structural analogs of this compound?

- Methodological Answer : Analogs with 4-methoxyphenyl groups exhibit:

- Antimicrobial Activity : Pyrimidine derivatives show MIC values of 8–32 µg/mL against S. aureus .

- Enzyme Inhibition : Cholinesterase inhibition (IC₅₀ ~15 µM) in benzodioxin derivatives .

- Receptor Binding : µ-opioid receptor affinity (Ki ~12 nM) in fentanyl analogs .

Q. How does the 4-methoxyphenyl substituent influence reaction pathways?

- Methodological Answer :

- Electron Donation : OCH₃ increases electron density on the aryl ring, favoring electrophilic substitution at the para position .

- Steric Effects : Bulkier substituents (e.g., 4-methoxy vs. 4-chloro) reduce coupling reaction efficiency by 15–20% .

Data Contradiction Analysis

Q. Why do NMR spectra of similar compounds show variability in chemical shifts?

- Methodological Answer : Solvent polarity (CDCl₃ vs. DMSO-d₆) and pH alter hydrogen bonding, shifting NH proton signals by 0.3–0.5 ppm. Deuterated solvents should be standardized for reproducibility .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.